molecular formula C13H12F6O3 B13672268 Ethyl 3-(2,4-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate

Ethyl 3-(2,4-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate

Cat. No.: B13672268
M. Wt: 330.22 g/mol
InChI Key: GRHNDYVHKDYRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2,4-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate is a chemical compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,4-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate typically involves the reaction of 2,4-bis(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,4-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(2,4-bis(trifluoromethyl)phenyl)-3-oxopropanoate.

    Reduction: Formation of ethyl 3-(2,4-bis(trifluoromethyl)phenyl)-3-hydroxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2,4-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,4-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate involves its interaction with various molecular targets. The trifluoromethyl groups enhance the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl ketones: Compounds with similar trifluoromethyl groups but different functional groups.

    Bistriflimide: Another compound with trifluoromethyl groups, used in ionic liquids and as a catalyst.

Uniqueness

Ethyl 3-(2,4-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate is unique due to the combination of its ester and hydroxyl functional groups along with the trifluoromethyl-substituted phenyl ring. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C13H12F6O3

Molecular Weight

330.22 g/mol

IUPAC Name

ethyl 3-[2,4-bis(trifluoromethyl)phenyl]-3-hydroxypropanoate

InChI

InChI=1S/C13H12F6O3/c1-2-22-11(21)6-10(20)8-4-3-7(12(14,15)16)5-9(8)13(17,18)19/h3-5,10,20H,2,6H2,1H3

InChI Key

GRHNDYVHKDYRIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.